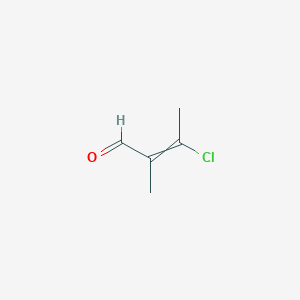
2-Butenal, 3-chloro-2-methyl-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenal, 3-chloro-2-methyl-, (Z)- is an organic compound with the molecular formula C5H7ClO. It is a derivative of 2-butenal, where a chlorine atom and a methyl group are substituted at the third and second positions, respectively. The (Z)-configuration indicates that the chlorine and methyl groups are on the same side of the double bond. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenal, 3-chloro-2-methyl-, (Z)- can be achieved through several methods. One common approach involves the chlorination of 2-methyl-2-butenal. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods
In an industrial setting, the production of 2-Butenal, 3-chloro-2-methyl-, (Z)- may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the desired isomer. The process may also include steps for the purification and isolation of the compound, such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenal, 3-chloro-2-methyl-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butenal, 3-chloro-2-methyl-, (Z)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butenal, 3-chloro-2-methyl-, (Z)- involves its reactivity with various biological and chemical targets. The compound can form covalent bonds with nucleophilic sites in enzymes and proteins, potentially altering their function. This reactivity is due to the presence of the electrophilic carbon-chlorine bond and the conjugated double bond system, which makes the compound susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
2-Butenal, 3-methyl-: Similar structure but lacks the chlorine atom.
2-Butenal, 2-methyl-: Similar structure but with different substitution pattern.
Crotonaldehyde: The parent compound without the chlorine and methyl substitutions.
Uniqueness
2-Butenal, 3-chloro-2-methyl-, (Z)- is unique due to the presence of both chlorine and methyl groups, which confer distinct reactivity and properties compared to its analogs. The (Z)-configuration also plays a crucial role in its chemical behavior and interactions.
Propiedades
Número CAS |
31357-35-4 |
|---|---|
Fórmula molecular |
C5H7ClO |
Peso molecular |
118.56 g/mol |
Nombre IUPAC |
3-chloro-2-methylbut-2-enal |
InChI |
InChI=1S/C5H7ClO/c1-4(3-7)5(2)6/h3H,1-2H3 |
Clave InChI |
XFCGFNVPTTYOND-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




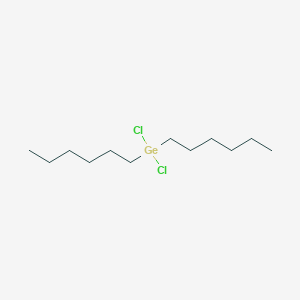
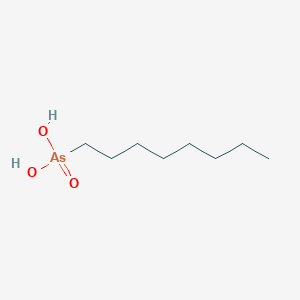
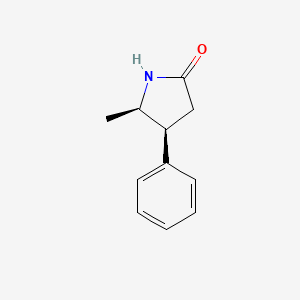
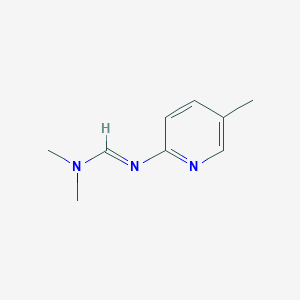

![1h-Imidazo[1,5-a]benzimidazole](/img/structure/B14678444.png)


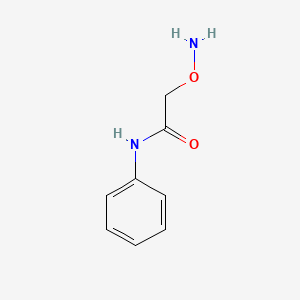
![(1S,2R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione](/img/structure/B14678474.png)
![(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-[1]benzothieno[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B14678475.png)
![14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B14678478.png)
